molecular formula C13H10N2O2 B14227366 4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-13-9

4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14227366
CAS No.: 825638-13-9
M. Wt: 226.23 g/mol
InChI Key: CPFOGDHVBOOTCH-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a pyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the rest of the structure.

    4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and an isocyanate functional group.

    4-Methoxyphenyl isothiocyanate: Similar to the isocyanate but with a sulfur atom.

Uniqueness

4-(4-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

825638-13-9

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O2/c1-17-11-4-2-9(3-5-11)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16)

InChI Key

CPFOGDHVBOOTCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC=C2C#N

Origin of Product

United States

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